molecular formula C13H15NO3S B5115871 N-ethyl-6-methoxynaphthalene-2-sulfonamide

N-ethyl-6-methoxynaphthalene-2-sulfonamide

Cat. No.: B5115871
M. Wt: 265.33 g/mol
InChI Key: YSRAKQREUFRBKG-UHFFFAOYSA-N
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Description

N-ethyl-6-methoxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C13H15NO3S It is a derivative of naphthalene, characterized by the presence of an ethyl group, a methoxy group, and a sulfonamide group attached to the naphthalene ring

Properties

IUPAC Name

N-ethyl-6-methoxynaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-3-14-18(15,16)13-7-5-10-8-12(17-2)6-4-11(10)9-13/h4-9,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRAKQREUFRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methoxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-methoxynaphthalene followed by the introduction of the ethyl group. One common method includes:

    Sulfonation: 6-methoxynaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group at the 2-position.

    Amidation: The sulfonic acid derivative is then converted to the sulfonamide by reacting with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methoxynaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: Formation of N-ethyl-6-methoxynaphthylamine.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-ethyl-6-methoxynaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active naphthalene derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-6-methoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-6-methoxynaphthalene
  • 9-Ethynylphenanthrene
  • 2-ethynyl-naphthalene
  • 5-Ethynyl-1-methyl-1H-imidazole

Uniqueness

N-ethyl-6-methoxynaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other naphthalene derivatives, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

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